molecular formula C10H12N2O2 B14813028 5-Cyclopropoxy-4-(methylamino)picolinaldehyde

5-Cyclopropoxy-4-(methylamino)picolinaldehyde

Cat. No.: B14813028
M. Wt: 192.21 g/mol
InChI Key: YNNFOZNZWOUIIW-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-(methylamino)picolinaldehyde is an organic compound with the molecular formula C10H12N2O2 It is a derivative of picolinaldehyde, featuring a cyclopropoxy group at the 5-position and a methylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-(methylamino)picolinaldehyde typically involves the following steps:

    Amination: The methylamino group is introduced via an amination reaction, often using methylamine as the reagent.

    Aldehyde Formation: The picolinaldehyde core is synthesized through standard aldehyde formation reactions, such as the oxidation of corresponding alcohols.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation and amination reactions, followed by purification steps such as crystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-(methylamino)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The cyclopropoxy and methylamino groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Cyclopropoxy-4-(methylamino)picolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-(methylamino)picolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biochemical effects. The cyclopropoxy and methylamino groups may also contribute to its activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropoxy-3-(methylamino)picolinaldehyde: Similar structure with the methylamino group at the 3-position.

    5-Cyclopropoxy-4-(methylamino)picolinic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.

Uniqueness

5-Cyclopropoxy-4-(methylamino)picolinaldehyde is unique due to the specific positioning of the cyclopropoxy and methylamino groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-cyclopropyloxy-4-(methylamino)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H12N2O2/c1-11-9-4-7(6-13)12-5-10(9)14-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,11,12)

InChI Key

YNNFOZNZWOUIIW-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC(=C1)C=O)OC2CC2

Origin of Product

United States

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